PF9601N

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PF9601N hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Mitochondrialer Schutz: Die Verbindung verhindert die mitochondriale Schwellung, den Abfall des elektrischen Potenzials und die Oxidation von Sulfhydryl-Gruppen, Glutathion und Pyridinnukleotiden, die durch Kalzium induziert werden.

Antioxidative Eigenschaften: This compound zeigt antioxidative Eigenschaften, die zu seinen neuroprotektiven Wirkungen beitragen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung in erster Linie durch die Hemmung von Monoaminoxidase B (MAO-B), einem Enzym, das für den Abbau von Dopamin im Gehirn verantwortlich ist . Durch die Hemmung von MAO-B erhöht this compound den Dopaminspiegel und bietet so symptomatische Linderung bei der Parkinson-Krankheit. Darüber hinaus wurde gezeigt, dass this compound die mitochondriale Permeabilitätsübergangsreaktion, einen Prozess, der an Zelltod beteiligt ist, verhindert, indem es mit porenbildenden Strukturen interagiert und antioxidative Eigenschaften zeigt . Dieser duale Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Neuroprotektion .

Wirkmechanismus

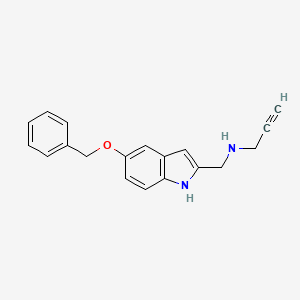

PF9601N, also known as (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine, PF 9601N, 5-(Phenylmethoxy)-N-2-propynyl- 1H-Indole-2-methanamine, or PF-9601N, is a compound with significant neuroprotective properties .

Target of Action

This compound primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition leads to an increase in dopamine levels .

Mode of Action

As an inhibitor of MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability . This has a neuroprotective effect, particularly beneficial in conditions like Parkinson’s disease (PD), where dopamine levels are typically low .

Biochemical Pathways

By inhibiting MAO-B, this compound affects the dopamine metabolic pathway . Increased dopamine levels can lead to enhanced neurotransmission in dopaminergic synapses, which is beneficial in conditions like PD .

Result of Action

This compound has shown neuroprotective properties in several in vitro and in vivo models of PD . Furthermore, it significantly reduces astrocytosis, microgliosis, and apoptosis induced by excitotoxicity .

Action Environment

The effectiveness of this compound can be influenced by various factors, including the severity of the neurodegenerative disease, the presence of other medications, and individual patient characteristics . .

Biochemische Analyse

Biochemical Properties

PF9601N selectively inhibits MAO-B in mouse brain homogenates ex vivo . It interacts with the enzyme MAO-B, leading to its inhibition . This interaction is crucial for its role in biochemical reactions, particularly those related to the pathophysiology of neurodegenerative diseases like PD .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In an acute in vivo model of excitotoxicity induced by the local administration of kainic acid during striatal microdialysis in adult rats, this compound reduced the kainate-evoked release of glutamate and aspartate and increased taurine release . It also resulted in a significant reduction in the kainate-induced astrocytosis, microgliosis, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of the enzyme MAO-B . This inhibition prevents the breakdown of certain neurotransmitters in the brain, thereby increasing their availability and enhancing neuronal communication . This mechanism is thought to underlie the neuroprotective effects of this compound observed in models of PD .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg . It also prevents MPTP-induced lesions in 9- to 10-month-old mice at a dose of 0.027 µmol/kg .

Vorbereitungsmethoden

The synthesis of PF9601N involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:

Formation of the indole core: This is achieved through a Fischer indole synthesis or other suitable methods.

Introduction of the benzyloxy group:

Alkylation with propargylamine: The final step involves the alkylation of the indole derivative with propargylamine to yield this compound.

Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.

Analyse Chemischer Reaktionen

PF9601N unterliegt mehreren Arten von chemischen Reaktionen:

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Benzyloxygruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Cytochrom-P450-Enzyme, Kupferkatalysatoren für die Cycloaddition und verschiedene Nucleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Metaboliten und Cycloadditionsprodukte .

Vergleich Mit ähnlichen Verbindungen

PF9601N wird oft mit anderen MAO-B-Inhibitoren wie Deprenyl (Selegilin) und Rasagilin verglichen. Hier sind einige wichtige Vergleichspunkte:

Deprenyl (Selegilin): Sowohl this compound als auch Deprenyl hemmen MAO-B, aber this compound hat ein günstigeres Stoffwechselprofil und produziert keine amphetaminartigen Metaboliten.

Rasagilin: Ähnlich wie this compound ist Rasagilin ein potenter MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.

Weitere ähnliche Verbindungen sind ASS234, eine Hybridverbindung, die die Eigenschaften von this compound und Donepezil vereint, und Contilisant, ein weiterer Multi-Target-gerichteter Ligand mit neuroprotektiven Wirkungen .

Eigenschaften

IUPAC Name |

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPNAYXYKXAKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133845-63-3 | |

| Record name | 133845-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

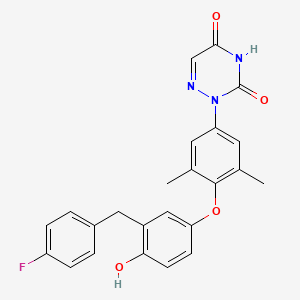

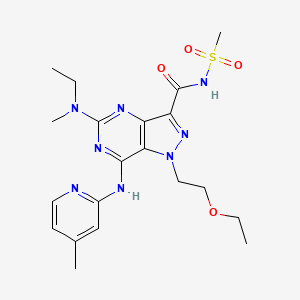

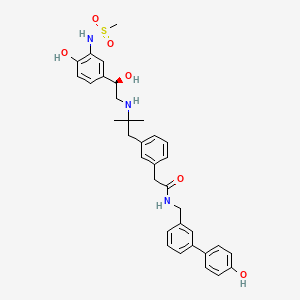

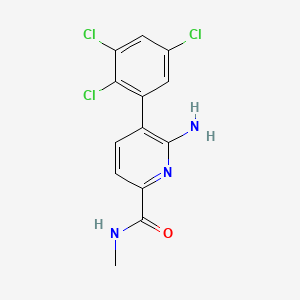

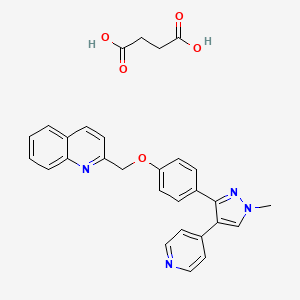

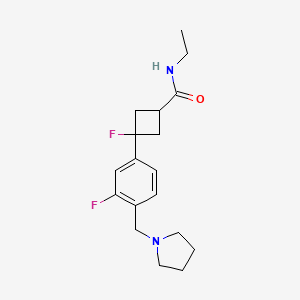

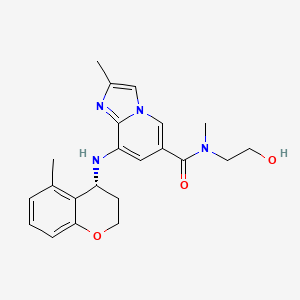

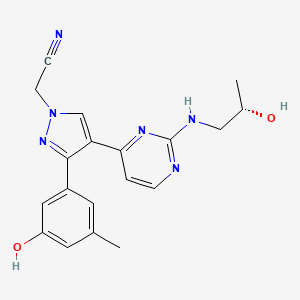

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)